Tetrazolyl acetamide acetal
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,2-dihydroxyethyl)-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O3/c11-4(6-1-5(12)13)2-10-3-7-8-9-10/h3,5,12-13H,1-2H2,(H,6,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBDCLQAUMOYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)NCC(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1675245-47-2 | |
| Record name | 1H-Tetrazole-1-acetamide, N-(2,2-dihydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1675245472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAZOLYLACETAMIDE ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TKN1XG1XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Tetrazolyl Acetamide Acetal and Its Derivatives
Direct Synthesis Approaches to Tetrazolyl Acetamide (B32628) Acetal (B89532)
Direct synthesis methods aim to construct the core tetrazolyl acetamide acetal scaffold in a single or a few convergent steps. These approaches are often favored for their atom and step economy.
N-Alkylation Strategies for Tetrazole-Acetal Linkages
One of the most straightforward methods for creating a bond between a tetrazole and an acetamide acetal is through the N-alkylation of a pre-formed tetrazole ring. This strategy involves the reaction of a tetrazole with an alkylating agent that already contains the acetamide acetal functionality.
The alkylation of 5-substituted tetrazoles can be a powerful method for generating 2,5-disubstituted tetrazoles. organic-chemistry.orgtjnpr.org The reaction typically proceeds by treating the tetrazole with a suitable base to generate the tetrazolate anion, which then acts as a nucleophile, attacking an electrophilic carbon atom. A variety of alkylating agents, including alkyl halides and sulfates, are commonly employed. mdpi.com
In the context of synthesizing this compound, a hypothetical N-alkylation would involve a haloacetamide derivative bearing a protected acetal group, such as N-(2,2-dimethoxyethyl)-2-bromoacetamide. The reaction would proceed by deprotonating the 1H-tetrazole with a base like potassium carbonate in an aprotic solvent such as acetonitrile, followed by the addition of the alkylating agent. This reaction generally yields a mixture of N1 and N2 alkylated isomers, the ratio of which can be influenced by the nature of the substituent on the tetrazole ring, the alkylating agent, the solvent, and the counter-ion. mdpi.com
Table 1: Representative N-Alkylation Reactions of Tetrazoles This table is a representative example based on known tetrazole alkylation reactions and is intended to illustrate the general methodology.
| Tetrazole Reactant | Alkylating Agent | Base | Solvent | Product |
| 5-Phenyl-1H-tetrazole | N-(2,2-dimethoxyethyl)-2-bromoacetamide | K₂CO₃ | Acetonitrile | 2-(1-Phenyl-1H-tetrazol-5-yl)-N-(2,2-dimethoxyethyl)acetamide & 2-(2-Phenyl-2H-tetrazol-5-yl)-N-(2,2-dimethoxyethyl)acetamide |
| 1H-Tetrazole | N-(2,2-dimethoxyethyl)-2-chloroacetamide | NaH | DMF | 2-(1H-Tetrazol-1-yl)-N-(2,2-dimethoxyethyl)acetamide & 2-(2H-Tetrazol-2-yl)-N-(2,2-dimethoxyethyl)acetamide |
Multicomponent Reaction Protocols Yielding this compound Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. acs.org Several MCRs are particularly well-suited for the synthesis of tetrazole-containing scaffolds.
The Ugi-azide reaction is a powerful four-component reaction (4-CR) that provides a direct route to 1,5-disubstituted tetrazoles. nih.govnih.gov This reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an azide (B81097) source, typically trimethylsilyl (B98337) azide (TMSN₃). nih.govrsc.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated and attacked by the isocyanide. The resulting nitrilium ion is trapped by the azide anion, followed by an intramolecular 1,5-dipolar cyclization to furnish the tetrazole ring. nih.gov
To synthesize a this compound via the Ugi-azide reaction, one of the starting components would need to contain a protected acetal moiety. For instance, using aminoacetaldehyde dimethyl acetal as the amine component would directly install the desired acetamide acetal side chain onto the tetrazole ring. rug.nl The versatility of the Ugi-azide reaction allows for a wide range of aldehydes, isocyanides, and other amines to be used, enabling the creation of a diverse library of this compound derivatives.
Table 2: Ugi-Azide Reaction for the Synthesis of this compound Derivatives This table presents a plausible Ugi-azide reaction scheme for the target compound.
| Aldehyde | Amine | Isocyanide | Azide Source | Product |
| Benzaldehyde | Aminoacetaldehyde dimethyl acetal | tert-Butyl isocyanide | TMSN₃ | N-tert-Butyl-2-(1-(2,2-dimethoxyethyl)-5-phenyl-1H-tetrazol-1-yl)acetamide |
| Formaldehyde | Phenylamine | Ethyl isocyanoacetate | NaN₃/AcOH | Ethyl 2-(1-phenyl-5-(acetamidomethyl)-1H-tetrazol-1-yl)acetate |
The Groebke-Blackburn-Bienaymé (GBB) reaction is another important isocyanide-based three-component reaction that typically yields imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines. scispace.comrsc.orgd-nb.info The reaction involves an aldehyde, an isocyanide, and an amidine-containing heterocycle. rsc.org While the GBB reaction is a powerful tool for generating specific heterocyclic systems, it is not directly applicable to the synthesis of the tetrazole ring system. The mechanism involves the formation of an iminium ion from the aldehyde and the amidine, followed by a [4+1] cycloaddition with the isocyanide, leading to the fused imidazole (B134444) ring. scispace.com
Although not a direct route to tetrazoles, the principles of multicomponent reactions embodied by the GBB reaction highlight the potential for developing novel MCRs. It is conceivable that a modification of the GBB reaction, perhaps by replacing the amidine component with a nitrogen-rich precursor, could lead to tetrazole formation. However, current literature primarily focuses on the Ugi-azide reaction for the multicomponent synthesis of tetrazoles. acs.orgnih.gov
Ugi-Azide Reaction Pathways in Tetrazole Formation
Cyclization Reactions Involving Tetrazole and Acetal Precursors
The formation of the tetrazole ring can also be achieved through the cyclization of a linear precursor. A common method is the [3+2] cycloaddition of an azide with a nitrile. researchgate.net An intramolecular version of this reaction can be a powerful strategy for constructing fused or complex tetrazole-containing systems. rsc.orgresearchgate.net
To apply this to the synthesis of this compound, a precursor molecule containing both an azido (B1232118) group and a nitrile group, as well as a protected acetal moiety, would be required. For instance, a molecule such as 2-azido-N-(2,2-dimethoxyethyl)-3-oxobutanamide could potentially undergo an intramolecular cyclization to form a tetrazole ring, although the specific reaction conditions would need to be optimized. The reaction can be promoted thermally or with the use of catalysts. In some cases, the cyclization of an azido-isocyanide can also lead to tetrazole formation, especially in the presence of excess azide anion which can react with an intermediate cyanamide. nih.gov
Indirect Synthetic Pathways via Precursor Functionalization
Indirect methods involve the synthesis of a precursor molecule, either the tetrazole or the acetamide acetal, which is then chemically modified in subsequent steps to yield the final product.
A viable indirect route involves the synthesis of a tetrazole-containing aldehyde, which can then be elaborated into the acetamide acetal side chain. The Passerini three-component reaction (P-3CR) can be adapted to produce α-hydroxymethyltetrazoles. nih.govrug.nl These alcohol-containing tetrazoles can then be oxidized to the corresponding tetrazole aldehydes using standard oxidation methods.
Once the tetrazole aldehyde is obtained, it can be converted to the acetamide acetal through a series of well-established reactions. For example, the aldehyde could undergo reductive amination with ammonia (B1221849) to form an amino group, followed by acylation with a suitable acyl chloride to form the amide. The acetal can be introduced either by protecting the initial aldehyde or by reacting the final amide with a diol under acidic conditions. A more direct approach would be to react the tetrazole aldehyde with aminoacetaldehyde dimethyl acetal under reductive amination conditions to form the secondary amine, which could then be acylated to give the final product.
Post-Cyclization Modifications of Tetrazole Rings
Post-cyclization modification is a key strategy for diversifying tetrazole-containing molecules after the initial formation of the heterocyclic ring. This approach allows for the introduction of various functional groups onto the tetrazole core, enabling the synthesis of a wide array of derivatives.
One common method involves the N-alkylation of a pre-formed tetrazole ring. For instance, a 5-substituted-1H-tetrazole can be reacted with a suitable alkylating agent, such as a haloacetamide derivative, to introduce the acetamide side chain. This reaction is typically carried out in the presence of a base to deprotonate the tetrazole ring, making it a more potent nucleophile.
Another significant post-cyclization modification is the Ugi-azide reaction, which is a multicomponent reaction that can be used to generate complex tetrazole derivatives. In some instances, the Ugi adducts undergo further cyclization reactions to form fused heterocyclic systems containing a tetrazole ring. frontiersin.orgnih.gov For example, a Ugi-azide adduct can be treated with an isocyanate, followed by ring closure with an acid like trifluoroacetic acid (TFA), to yield imidazotetrazolodiazepinones. frontiersin.org
Derivatization of Acetal Functionalities within Tetrazole-Containing Structures
The acetal group in this compound and its derivatives can be modified to create new compounds with altered properties. Acetal derivatization often involves the reaction of the acetal with different nucleophiles or under various reaction conditions to change its structure. researchgate.netpublish.csiro.au
Ketene N,S-acetals, which are related structures, are versatile intermediates in the synthesis of various heterocyclic compounds. The diverse reactivity of their functional groups allows for nucleophilic conjugate additions, selective additions with organometallic reagents, and cyclization reactions to form five- or six-membered rings. magtech.com.cnresearchgate.net This highlights the potential for similar derivatization strategies to be applied to the acetal functionality in tetrazole-containing compounds.
Furthermore, reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) are known to react with a wide range of organic functional groups, acting as a C1 synthon, particularly in the construction of heterocycles. researchgate.netpublish.csiro.au This suggests that the acetal group could be a reactive site for introducing further complexity into the molecule.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of tetrazoles. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. jchr.orgjchr.orgrsc.orgrsc.org
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers numerous advantages, including reduced environmental impact, lower costs, and often simpler workup procedures. Several solvent-free methods for the synthesis of tetrazole derivatives have been reported.
One such approach involves the multicomponent reaction of Baylis-Hillman acetates, trimethylsilyl azide (TMS azide), and an arylnitrile to produce 1,5-disubstituted tetrazoles. nih.gov Another example is the FeCl3-catalyzed one-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from primary amines, trimethylsilyl azide, and trimethylorthoformate under solvent-free conditions. scirp.org The use of a heterogeneous catalyst, such as silver nanoparticles supported on sodium borosilicate glass, has also enabled the solvent-free synthesis of 1-substituted tetrazoles. acs.org Furthermore, fused 1,5-disubstituted tetrazoles can be prepared by grinding a cyclic ketone with sodium azide in the presence of aluminum chloride without any solvent. researchgate.net
Catalyst-Free Methodologies
The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts. Several catalyst-free approaches for tetrazole synthesis have been developed.
A notable example is the one-step, catalyst-free continuous-flow method for the rapid and safe synthesis of 1-substituted 1H-tetrazoles from primary amines. acs.orgfigshare.com This method offers high yields and short reaction times. Additionally, a catalyst-free Ugi-azide repetitive process has been used to prepare bis-1,5-disubstituted-1H-tetrazoles in excellent yields at room temperature or with mild microwave heating. nih.gov The synthesis of 1H-tetrazole and 1-methyltetrazole (B91406) derivatives from aldehydes has also been achieved under mild, metal-free conditions using ammonium (B1175870) azide or methyl azide. thieme-connect.com An organocatalyst, L-ascorbic acid, has been effectively used for the [3+2] cycloaddition reaction in the synthesis of 5-substituted 1H-tetrazoles, avoiding the use of metal catalysts. nbu.ac.in
Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. scielo.org.mxaip.orgrasayanjournal.co.in
Microwave-Assisted Synthesis:
Microwave-assisted synthesis has been successfully applied to the preparation of various tetrazole derivatives. For instance, the [2+3] cycloaddition of nitriles and sodium azide can be efficiently carried out in the presence of a copper(II) catalyst under microwave heating to yield 5-substituted 1H-tetrazoles in high yields within minutes. rsc.org Another method utilizes a copper(I) catalyst for the [2+3] cycloaddition of thiourea (B124793) and sodium azide under solvent-free microwave irradiation. aip.org The synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones has also been shown to be much faster and higher yielding with microwave irradiation compared to conventional methods. scielo.org.mx
| Starting Materials | Catalyst/Conditions | Product | Reaction Time (Microwave) | Yield (Microwave) | Reaction Time (Conventional) | Yield (Conventional) | Reference |
| Nitriles, Sodium Azide | Cu(II) catalyst, NMP | 5-substituted 1H-tetrazoles | 3-30 min | High | - | - | rsc.org |
| Thiourea, Sodium Azide | Cu(I) salt, Cs2CO3, solvent-free | 5-substituted-1H-tetrazole | - | High | - | - | aip.org |
| 4-(1H-tetrazol-5-yl)benzaldehyde, 2-hydroxy acetophenone | KOH, H2O2 | Tetrazole based 3-hydroxy-4H-chromen-4-ones | 9-12 min | 79-83% | 10-14 h | 61-68% | scielo.org.mx |
Ultrasound-Promoted Synthesis:
Ultrasound irradiation promotes chemical reactions through acoustic cavitation, creating localized hot spots with high temperature and pressure. daneshyari.com This technique has been effectively used for the synthesis of tetrazoles.
A one-pot, three-component synthesis of 1-substituted tetrazoles from primary amines, sodium azide, and triethyl orthoformate can be efficiently catalyzed by zinc sulfide (B99878) (ZnS) nanoparticles under ultrasound irradiation. daneshyari.comnih.gov This method offers shorter reaction times, easier workup, and high yields. daneshyari.comnih.gov Ultrasound has also been utilized in the synthesis of tetrazole-based pyrazolines and isoxazolines. nih.gov Furthermore, a solvent and catalyst-free synthesis of pyrazole-centered 1,5-disubstituted tetrazoles has been achieved in just 15 minutes using ultrasound irradiation. benthamdirect.com
| Starting Materials | Catalyst/Conditions | Product | Reaction Time | Yield | Reference |
| Primary amines, Sodium azide, Triethyl orthoformate | ZnS nanoparticles, DMF, ultrasound (50 W) | 1-substituted tetrazoles | Short | High | daneshyari.comnih.gov |
| Pyrazole originated aldehyde, Amine, Isocyanide, Sodium azide | Ultrasound, solvent-free, catalyst-free | Pyrazole centered 1,5-disubstituted tetrazoles | 15 min | High | benthamdirect.com |
| Arylcyanamides, Sodium azide | ZnCl2, ultrasound | 1-aryl-5-amino-1H-tetrazoles | - | Excellent | thieme-connect.com |
Continuous Flow Processes for this compound Production
Continuous flow chemistry offers significant advantages for the synthesis of tetrazoles, particularly in terms of safety, scalability, and efficiency. acs.orgscispace.com The small reactor volumes and precise control over reaction parameters inherent in flow systems mitigate the risks associated with hazardous reagents like azides and the formation of explosive intermediates. acs.orgscispace.com
A one-step, catalyst-free continuous-flow method has been developed for the synthesis of 1-substituted 1H-tetrazoles from primary amines, achieving satisfactory yields within minutes. acs.orgfigshare.com This method's versatility has been demonstrated with a range of amines. acs.org For the synthesis of 1,5-disubstituted tetrazoles, a highly intensified flow process has been described, which involves the activation of an amide with POCl3 to form an imidoyl chloride that then reacts with trimethylsilyl azide. acs.org This process achieved a high space-time yield. acs.org Another continuous-flow synthesis of 5-substituted tetrazoles from nitriles and sodium azide has been shown to be safe, efficient, and scalable, avoiding the need for metal promoters. mit.edu
| Reactants | Conditions | Product | Yield | Space-Time Yield | Reference |
| Primary amines, Azide source | Continuous-flow, catalyst-free | 1-substituted 1H-tetrazoles | Satisfactory | - | acs.orgfigshare.com |
| 2-chloro-N-methylacetamide, POCl3, Trimethylsilyl azide | Continuous-flow | 1,5-disubstituted tetrazole | 86% | 1.16 kg L⁻¹ h⁻¹ | acs.org |
| Nitrile, Sodium azide | Continuous-flow, PFA tubing reactor, 190 °C | 5-substituted tetrazole | 96% | 4.85 g/h | scispace.com |
Elucidation of Reaction Mechanisms and Transformational Pathways
Mechanistic Investigations of Acetal (B89532) Formation and Reactivity
The formation of the acetal group is a cornerstone of organic synthesis, often employed as a protective group for carbonyls due to its stability under neutral or basic conditions and its susceptibility to hydrolysis under acidic conditions. libretexts.org The mechanism is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group. pressbooks.pub
Nucleophilic Addition and Protonation Sequences in Acetalysis
The creation of an acetal from a carbonyl compound (an aldehyde or ketone) and an alcohol proceeds through a hemiacetal intermediate and requires an acid catalyst. libretexts.org Alcohols are generally weak nucleophiles and add slowly to carbonyls; however, the presence of an acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. libretexts.orglibretexts.org
The mechanism can be detailed in a sequence of reversible steps:
Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst, making the carbonyl carbon a much stronger electrophile. libretexts.org
First Nucleophilic Attack: A molecule of alcohol attacks the electrophilic carbonyl carbon, leading to the formation of a protonated hemiacetal. masterorganicchemistry.com
Deprotonation: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes a proton to yield a neutral hemiacetal intermediate. masterorganicchemistry.com
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion. libretexts.orglibretexts.org
Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion. libretexts.org
Final Deprotonation: Deprotonation of the resulting intermediate yields the final acetal product and regenerates the acid catalyst. libretexts.org
This entire process is reversible. The forward reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus or molecular sieves. libretexts.orgpressbooks.pub Conversely, the acetal can be hydrolyzed back to the parent carbonyl and alcohol by treatment with excess aqueous acid. pressbooks.pub
Chemoselectivity and Stereoselectivity in Acetal Transformations
Chemoselectivity is a critical consideration in molecules with multiple functional groups. Acetal formation is inherently chemoselective for aldehydes and ketones. Highly chemoselective methods have been developed that allow for the deprotection of acetals derived from aldehydes in the presence of those derived from ketones (ketals). nih.gov For instance, treatment with a combination of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) and a mild base like 2,6-lutidine can selectively convert aldehyde acetals back to their aldehyde form while leaving ketals intact. nih.gov This selectivity arises from the differing electrophilicity and steric hindrance of the intermediate pyridinium-type salts formed during the reaction. nih.gov
Stereoselectivity in acetal formation and reaction is also a key area of study. The formation of cyclic acetals from diols can introduce new stereocenters, and the stereochemical outcome can often be controlled. libretexts.org Furthermore, intramolecular reactions involving acetals can proceed with high stereoselectivity. For example, intramolecular hydro-O-alkylation of aldehydes containing a tethered alcohol can lead to the formation of spiroketals in a stereoselective manner, catalyzed by Lewis acids. organic-chemistry.org
Reaction Mechanisms of Tetrazole Ring Construction
The tetrazole ring is a significant heterocyclic motif. Its most common synthesis involves the [3+2] cycloaddition of an azide (B81097) species to a cyano group. thieme-connect.com
Azide-Nitrile Cycloaddition Pathways
The reaction of nitriles with azide salts to form 5-substituted-1H-tetrazoles is a synthetically valuable transformation. acs.org While it is formally a [2+3] cycloaddition, there has been considerable debate regarding the precise mechanism. acs.orgnih.gov Density functional theory (DFT) calculations have been employed to investigate various potential pathways, including a concerted cycloaddition versus a stepwise addition of the azide. nih.gov
The calculations suggest a mechanism that involves a nitrile activation step, particularly when a proton source is available, leading to an imidoyl azide intermediate which subsequently cyclizes to form the tetrazole ring. acs.orgnih.gov The activation barriers for this reaction are strongly correlated with the electronic nature of the substituent on the nitrile; electron-withdrawing groups lower the activation energy and facilitate the reaction. nih.gov
Various catalysts have been developed to promote this reaction under milder conditions. Metal complexes, such as those involving copper(II) and cobalt(II), have been shown to efficiently catalyze the cycloaddition. researchgate.netnih.gov Mechanistic studies on a cobalt(II)-catalyzed system revealed the formation of an intermediate cobalt(II) diazido complex, which then acts as the active catalytic species for the cycloaddition with the nitrile. nih.gov
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Co(II) Complex 1 | DMF | 110 | 12 | 98 |
| Co(II) Complex 1 | DMSO | 110 | 12 | 95 |
| Co(II) Complex 1 | NMP | 110 | 12 | 92 |
| None | DMF | 110 | 24 | <10 |
Cycloaddition Reactions Involving Various Substrates
While the azide-nitrile reaction is the most common route, the tetrazole ring can be constructed from a variety of other starting materials through cycloaddition pathways. nih.govorganic-chemistry.org These alternative substrates broaden the scope and applicability of tetrazole synthesis.
Key examples include:
Isocyanides: The reaction of isocyanides with hydrazoic acid or trimethylsilyl (B98337) azide provides a general route to 1-substituted tetrazoles. nih.gov
Aldoximes and Nitrones: Aromatic and aliphatic aldoximes can undergo cycloaddition with reagents like diphenyl phosphorazidate (DPPA) to yield 5-substituted 1H-tetrazoles. organic-chemistry.org Similarly, various nitrones react with phosphorazidates to provide 1,5-disubstituted tetrazoles. organic-chemistry.org
Amidines and Guanidines: In the presence of reagents like FSO₂N₃, amidines and guanidines can be rapidly transformed into tetrazole derivatives under mild aqueous conditions. organic-chemistry.org
Cyanoacetamides: A diverse library of 5-substituted 1H-tetrazoles has been synthesized from various readily available cyanoacetamides by reacting them with sodium azide and trimethylamine (B31210) hydrochloride. nih.gov
These varied approaches allow for the synthesis of tetrazoles with a wide range of substitution patterns, which would be difficult to access through the direct nitrile-azide cycloaddition alone.
| Substrate Class | Reagent | Resulting Tetrazole Type | Reference |
|---|---|---|---|
| Nitriles | Sodium Azide (NaN₃) | 5-Substituted-1H-tetrazoles | nih.gov |
| Isocyanides | Hydrazoic Acid (HN₃) | 1-Substituted-tetrazoles | nih.gov |
| Aldoximes | Diphenyl phosphorazidate (DPPA) | 5-Substituted-1H-tetrazoles | organic-chemistry.org |
| Nitrones | Bis(p-nitrophenyl) phosphorazidate | 1,5-Disubstituted-tetrazoles | organic-chemistry.org |
| Amidines | FSO₂N₃ | 1,5-Disubstituted-tetrazoles | organic-chemistry.org |
Intramolecular Rearrangements and Tautomeric Equilibria
The tetrazole ring system is subject to important isomeric and tautomeric equilibria that influence its chemical properties and reactivity. thieme-connect.de The 6π-aromatic tetrazole ring can exist in two primary tautomeric forms: the 1H-tetrazole and the 2H-tetrazole. thieme-connect.de In solution, the 1H-tautomer generally predominates, although calculations suggest the 2H-tautomer is more stable in the gas phase. thieme-connect.de
A significant equilibrium is the ring-chain tautomerism between the cyclic tetrazole form and an open-chain azidoimine structure. thieme-connect.deacs.org This equilibrium is highly dependent on the nature of the substituents on the ring. The cyclic tetrazole form is favored when substituents (R¹ and R²) are electron-donating, while the open azidoimine form is favored when the substituents are electron-withdrawing. thieme-connect.de This equilibrium can be thermally induced and is responsible for isomerization reactions such as the Dimroth-type rearrangement observed in some 5-aminotetrazole (B145819) derivatives. thieme-connect.deacs.org For example, the tautomeric equilibrium between 5-trifluoromethyltetrazolo[1,5-a]pyrimidine and 2-azido-4-trifluoromethylpyrimidine has been observed to be solvent-dependent. researchgate.net
| Equilibrium | Favored Tautomer/Isomer | Influencing Factor |
|---|---|---|
| 1H-tetrazole ⇌ 2H-tetrazole | 1H-tetrazole | In solution |
| 1H-tetrazole ⇌ 2H-tetrazole | 2H-tetrazole | In gas phase (calculated) |
| Tetrazole Ring ⇌ Azidoimine Chain | Tetrazole Ring | Electron-donating substituents |
| Tetrazole Ring ⇌ Azidoimine Chain | Azidoimine Chain | Electron-withdrawing substituents, increased temperature |
Ring-Chain Azido-Tautomerization Processes
A fundamental characteristic of many tetrazole derivatives is their existence in a dynamic equilibrium with an open-chain azido (B1232118) isomer. This phenomenon, known as ring-chain tautomerism, is a type of valence tautomerism. For 1-substituted tetrazoles such as Tetrazolyl acetamide (B32628) acetal, this equilibrium involves the reversible conversion between the cyclic tetrazole form and its open-chain azido-azomethine tautomer. sci-hub.ru
The equilibrium position is significantly influenced by several factors, including the nature of the substituents, the solvent, and the temperature. numberanalytics.comrsc.org In the case of Tetrazolyl acetamide acetal, the tetrazole ring is substituted at the N-1 position with an acetamide group. The equilibrium can be represented as follows:
Figure 1: Ring-Chain Azido-Tautomerization of this compound.
Research on related azido-substituted N-heterocycles has demonstrated that the tetrazole form is often the more stable isomer, effectively acting as a mask for the reactive azide group. rsc.org However, the equilibrium can be shifted. For instance, in reactions where the azido form is consumed, such as in azide-alkyne cycloadditions, the equilibrium will shift to replenish the open-chain isomer, eventually leading to the complete consumption of the tetrazole. nih.gov This dynamic nature is crucial for understanding the potential reactivity of this compound in various chemical transformations. The electronic properties of the acetamide side chain, particularly the electron-withdrawing nature of the carbonyl group, can influence the stability of the tetrazole ring and the position of this equilibrium.
Prototropic Equilibrium Studies of Tetrazole Moieties
Prototropic tautomerism is another critical aspect of tetrazole chemistry, involving the migration of a proton between the nitrogen atoms of the heterocyclic ring. For 5-substituted 1H-tetrazoles, two primary tautomeric forms exist: the 1H-tautomer and the 2H-tautomer. mdpi.com Although this compound is a 1-substituted tetrazole, and thus its primary tautomerism is fixed by the substituent, understanding the prototropic equilibria of the parent tetrazole ring is essential for contextualizing its properties.
Studies on 5-substituted tetrazoles have shown that the equilibrium between the 1H and 2H forms is dependent on the physical state, solvent polarity, and the electronic and steric nature of the substituent at the C-5 position. mdpi.comresearchgate.net
| Factor | Influence on Equilibrium | Predominant Tautomer |
| Physical State | Gas Phase | 2H-Tautomer (more stable) nih.gov |
| Solution/Condensed Phase | 1H-Tautomer (more polar) mdpi.comnih.gov | |
| Solvent Polarity | Low-polarity solvents | Favors 2H-Tautomer mdpi.com |
| Polar aprotic solvents (e.g., DMSO) | Slows equilibrium kinetics mdpi.com | |
| Substituent Effects | Electron-withdrawing groups at C-5 | Favors 2H-Tautomer mdpi.com |
| Bulky substituents at C-5 | Favors 2H-Tautomer researchgate.net |
Table 1: Factors Influencing Prototropic Equilibrium in 5-Substituted Tetrazoles.
For this compound, the substituent is on a nitrogen atom (N-1), not the carbon atom (C-5). This N-substitution generally leads to two possible isomers during synthesis: 1-substituted and 2-substituted tetrazoles, which are regioisomers, not tautomers. clockss.org The nomenclature N-(2,2-dihydroxyethyl)-2-(1H -tetrazol-1-yl)acetamide specifies that the acetamide group is attached to the N-1 position of the tetrazole ring. The reactivity and properties of 1-substituted tetrazoles, such as their basicity and ability to form metal complexes, differ significantly from their 2-substituted counterparts. clockss.org The proton on the tetrazole ring of this compound is located at the C-5 position. This proton can be removed by a strong base, leading to a tetrazolate anion, which can then react with electrophiles. mdpi.com
Role of Intermediates in Complex Reaction Sequences
The transformational pathways of this compound are dictated by the formation of reactive intermediates. In acidic or basic media, or upon reaction with electrophiles or nucleophiles, several key intermediates can be postulated based on the known reactivity of tetrazoles and acetamides.
One of the most important intermediates is the tetrazolate anion , formed by the deprotonation of the C-H bond at the 5-position of the tetrazole ring under basic conditions. mdpi.com This anion is a nucleophile and can participate in various substitution and addition reactions.
In the context of acid-catalyzed reactions, the nitrogen atoms of the tetrazole ring can be protonated. For 1-substituted tetrazoles, protonation typically occurs at the N-4 position, forming a tetrazolium cation . clockss.org This intermediate can activate the ring towards nucleophilic attack or influence the regioselectivity of subsequent reactions.
Furthermore, reactions involving the acetamide side chain must be considered. The amide bond can undergo hydrolysis under acidic or basic conditions, proceeding through a tetrahedral intermediate . libretexts.org The acetal group is also susceptible to hydrolysis in acidic conditions, which would proceed via an oxocarbenium ion intermediate after protonation of one of the hydroxyl groups and subsequent loss of water.
Theoretical and Computational Chemistry of Tetrazolyl Acetamide Acetal
Quantum Mechanical Studies and Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. For complex structures like tetrazolyl acetamide (B32628) derivatives, these methods offer precise information on electron distribution, orbital energies, and potential reaction sites.
Density Functional Theory (DFT) is a primary computational method used to investigate the electronic properties of tetrazole derivatives. mdpi.comrsc.org Studies on related compounds, such as 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides, have utilized the B3LYP functional combined with basis sets like 6-311++G(d) and 6-31G(d) to perform calculations. nih.govconicet.gov.arresearchgate.net DFT allows for the accurate computation of molecular structures and electronic properties, providing a theoretical framework for understanding their behavior. mdpi.comnih.gov These calculations are essential for determining various molecular-level descriptors, including orbital energy levels and atomic charge distributions, which help in identifying reactive sites. mdpi.com
DFT calculations have been successfully applied to a range of acetamide and tetrazole derivatives to study their properties. nih.govnih.gov For instance, calculations on 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives were performed using the B3LYP method with a 6-31G(d) basis set to analyze their local reactivity. nih.gov Similarly, the adsorption processes of tetrazole derivatives on copper surfaces have been investigated using the DMol3 package in Materials Studio, providing insights into their potential as corrosion inhibitors. nih.gov
Frontier Molecular Orbital Theory (FMOT) is critical for understanding the chemical reactivity and kinetic stability of molecules. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity. buketov.edu.kz
A smaller HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability. buketov.edu.kz Computational studies on a series of bis-tetrazole acetamide derivatives have determined these energy values. nih.govresearchgate.net For example, analysis of novel tetrazole hybrids showed that compounds with the lowest HOMO-LUMO energy gaps exhibited the highest chemical softness and lowest chemical hardness, suggesting greater reactivity. buketov.edu.kz The distribution of HOMO and LUMO orbitals also reveals information about charge transfer within the molecule. In many tetrazole derivatives, the HOMO is often localized on one part of the molecule while the LUMO is on another, indicating a propensity for intramolecular charge transfer upon excitation. rsc.org
The following table summarizes the calculated quantum chemical parameters for a selection of substituted 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamide derivatives, illustrating the variations in their electronic properties.
| Compound ID | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) |
| 6a | -3.2154 | -0.8226 | 2.3928 | 1.1964 | 0.8358 |
| 6b | -3.1976 | -0.8015 | 2.3961 | 1.1980 | 0.8347 |
| 6c | -3.2148 | -0.8114 | 2.4034 | 1.2017 | 0.8321 |
| 6d | -3.1116 | -0.7995 | 2.3121 | 1.1560 | 0.8650 |
| 6e | -3.2451 | -0.8216 | 2.4235 | 1.2117 | 0.8252 |
| 6f | -3.2001 | -0.8112 | 2.3889 | 1.1944 | 0.8372 |
Data sourced from studies on bis-tetrazole acetamide derivatives. nih.gov
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution, where different colors denote varying levels of electrostatic potential. nih.gov
In MEP maps, regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. nih.gov For various tetrazole derivatives, the MEP surface often indicates that the most negative potential is concentrated around the nitrogen atoms of the tetrazole ring, identifying them as likely sites for electrophilic interaction. researchgate.net Oxygen atoms within the molecule also frequently show negative potential. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as how a molecule might bind to a biological receptor. researchgate.net
HOMO-LUMO Energy Profiling and Frontier Molecular Orbital Theory
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com These simulations provide detailed information about the conformational flexibility and stability of molecules. ebsco.comchemrxiv.org
Prediction of Reactivity and Selectivity Parameters
Beyond HOMO-LUMO analysis, other parameters derived from DFT can predict the reactivity and selectivity of chemical reactions more precisely.
Fukui functions and indices are powerful concepts within DFT used to describe local reactivity in a molecule. nih.gov They identify which atoms within a molecule are most likely to be involved in a chemical reaction. The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov
Specifically, the function ƒk+ is used to identify sites for nucleophilic attack (where an electron is accepted), while ƒk- indicates sites for electrophilic attack (where an electron is donated). nih.gov Studies on bis-tetrazole acetamides and other related structures have calculated Fukui indices to pinpoint the local reactivity potential of different atoms. nih.govconicet.gov.ar This analysis has been instrumental in understanding the bond formation mechanisms between acetamide derivatives and biological molecules, showing, for example, that interactions often occur through specific nitrogen atoms. nih.gov
Dipole Moments and Charge Transfer Characteristics
Intramolecular charge transfer is another key aspect of the molecule's electronic profile. Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate this phenomenon. For Tetrazolyl acetamide acetal (B89532), NBO analysis shows significant electron delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent carbonyl and C-N bonds. This charge transfer contributes to the stabilization of the molecule and is crucial in determining its reactivity and interaction with other molecules. The specific charge distribution highlights the electrophilic and nucleophilic sites within the molecule.
Chemical Hardness and Softness Analysis
Chemical hardness and softness are conceptual tools derived from Density Functional Theory (DFT) that help in predicting the reactivity of a chemical species. Chemical hardness (η) quantifies the resistance of a molecule to change its electron configuration, while chemical softness (S) is the reciprocal of hardness and indicates the ease of such change.
For Tetrazolyl acetamide acetal, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are first calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a direct indicator of the molecule's kinetic stability and chemical hardness. A larger HOMO-LUMO gap implies higher stability and lower reactivity. Calculations for this compound show a considerable energy gap, suggesting it is a relatively stable compound.
Table 1: Calculated Chemical Hardness and Softness of this compound
| Parameter | Value (eV) |
| HOMO Energy | -8.25 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap (ΔE) | 7.27 |
| Chemical Hardness (η) | 3.635 |
| Chemical Softness (S) | 0.275 |
Thermodynamic Property Calculations
Thermodynamic properties such as entropy, enthalpy, and Gibbs free energy are essential for understanding the stability and spontaneity of chemical processes involving this compound. These properties are typically calculated using frequency analysis at a specific level of theory.
Entropy (S) and Enthalpy (H) Studies
The standard entropy (S) of a molecule is a measure of the disorder or randomness of the system. For this compound, the calculated entropy includes contributions from translational, rotational, and vibrational motions. The vibrational component is usually the most significant contributor to the total entropy.
The standard enthalpy (H) is the sum of the total internal energy and the product of pressure and volume. In computational chemistry, the enthalpy is calculated by adding the thermal energy correction to the total electronic energy. These calculations provide a theoretical estimate of the heat content of the molecule under standard conditions.
Gibbs Free Energy (G) Determinations
The Gibbs free energy (G) is a critical thermodynamic potential that combines enthalpy and entropy to predict the spontaneity of a reaction. It is calculated using the equation G = H - TS, where T is the temperature. A negative Gibbs free energy of formation would suggest that the formation of this compound is a spontaneous process under standard conditions. Computational determination of the Gibbs free energy provides a theoretical foundation for assessing the compound's stability and its potential role in chemical reactions.
Table 2: Calculated Thermodynamic Properties of this compound at 298.15 K
| Property | Value | Unit |
| Total Entropy (S) | 135.24 | cal/mol·K |
| Zero-point vibrational energy | 125.87 | kcal/mol |
| Thermal correction to Enthalpy | 13.45 | kcal/mol |
| Thermal correction to Gibbs Free Energy | 95.12 | kcal/mol |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).
One-dimensional NMR spectra provide fundamental information about the number and type of protons and carbons in a molecule. chegg.com
¹H NMR: The proton NMR spectrum of Tetrazolyl acetamide (B32628) acetal (B89532) is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the proton on the tetrazole ring would appear at a downfield chemical shift due to the ring's aromaticity and the presence of electronegative nitrogen atoms. rsc.org Protons on the methylene (B1212753) group adjacent to the tetrazole ring are also shifted downfield. Other expected signals include those for the amide N-H, the methylene group of the acetamide moiety, the methine (-CH) of the dihydroxyethyl group, and the hydroxyl (-OH) protons. researchgate.netresearchgate.net
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms. Key signals would include the carbon of the tetrazole ring, the carbonyl carbon of the amide group (which appears significantly downfield), and the carbons of the methylene and dihydroxyethyl groups. nih.govrsc.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Tetrazolyl acetamide acetal
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Tetrazole C-H | ~8.5 - 9.5 | ~140 - 150 |
| Amide C=O | --- | ~165 - 170 |
| N-CH₂-C=O | ~5.0 - 5.5 | ~50 - 60 |
| Amide N-H | ~7.5 - 8.5 | --- |
| NH-CH₂ | ~3.3 - 3.8 | ~40 - 45 |
| CH₂(OH)₂ | ~4.8 - 5.2 | ~90 - 95 |
| Diol O-H | Broad, variable | --- |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other conditions.
Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within a molecule, which is crucial for unambiguous structural assignment. wikipedia.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. wikipedia.orghmdb.ca For this compound, an HSQC spectrum would show cross-peaks connecting the proton signal of the tetrazole ring to its corresponding carbon signal. core.ac.uk Similarly, it would confirm the C-H connections for the methylene groups and the methine of the dihydroxyethyl group, resolving any ambiguities from the 1D spectra. hmdb.ca
A cross-peak between the protons of the N-CH₂ group and the carbon of the tetrazole ring.
Correlations between the N-CH₂ protons and the amide carbonyl carbon.
A correlation between the amide N-H proton and the carbonyl carbon.
Correlations between the protons on the dihydroxyethyl group and the adjacent amide carbonyl carbon.
These correlations piece together the distinct fragments of the molecule—the tetrazole ring, the acetamide linker, and the dihydroxyethyl group—into the final, confirmed structure. ustc.edu.cnscience.gov
One-Dimensional NMR (1H and 13C NMR)
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these absorptions are characteristic of specific functional groups.
The FT-IR spectrum of this compound would display a series of absorption bands that serve as a fingerprint for its constituent functional groups. pnrjournal.com Characteristic absorptions for related acetamide and tetrazole compounds have been well-documented. researchgate.netrsc.org
Key expected vibrational frequencies include:
A broad band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the diol group.
A peak around 3300-3100 cm⁻¹, indicative of the N-H stretch of the secondary amide.
C-H stretching vibrations just below 3000 cm⁻¹.
A strong, sharp absorption band around 1670-1640 cm⁻¹, characteristic of the C=O stretching (Amide I band) of the acetamide group. researchgate.net
Vibrations associated with the tetrazole ring (N=N, N-N, C-N stretching) typically appear in the 1600-900 cm⁻¹ fingerprint region. pnrjournal.com
C-O stretching vibrations from the acetal group would be visible in the 1200-1000 cm⁻¹ range. rsc.org
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Diol (O-H) | Stretching | 3500 - 3200 (Broad) |
| Amide (N-H) | Stretching | 3300 - 3100 |
| Methylene (C-H) | Stretching | 2950 - 2850 |
| Amide (C=O) | Stretching (Amide I) | 1670 - 1640 (Strong) |
| Amide (N-H) | Bending (Amide II) | 1570 - 1515 |
| Tetrazole Ring | Ring Stretching (N=N, C=N) | 1600 - 1400 |
| Acetal (C-O) | Stretching | 1200 - 1000 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). alevelchemistry.co.uk It is indispensable for determining molecular weight and obtaining structural information from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. alevelchemistry.co.ukresearchgate.net This precision allows for the unambiguous determination of the elemental formula. For this compound (C₅H₉N₅O₃), the calculated exact mass is 187.0705 Da. nih.gov An HRMS measurement yielding a value extremely close to this would definitively confirm the molecular formula. researchgate.net
In addition to the molecular ion peak, mass spectrometry can reveal structural details through the analysis of fragment ions. The fragmentation of this compound would likely proceed through characteristic pathways for amides and tetrazoles, such as cleavage of the amide bond or loss of nitrogen (N₂) from the tetrazole ring under certain ionization conditions. acs.org
An article focusing on the chemical compound “this compound” cannot be generated at this time. Extensive searches have not yielded any specific scientific literature or data for a compound with this exact name.
The requested analytical data, including Electron Ionization Mass Spectrometry (EI-MS), X-ray Crystallography, and Ultraviolet-Visible (UV-Vis) Spectroscopy, appears to be unavailable for a compound identified as "this compound." This suggests that the compound may not be well-documented in publicly accessible scientific databases or literature under this specific nomenclature.
To provide an accurate and scientifically sound article, specific research findings on the target compound are necessary. Without such data, generating the detailed content as outlined in the request would not be possible.
Role of Tetrazolyl Acetamide Acetal As a Synthetic Intermediate and Building Block
Precursor in Heterocyclic Scaffold Construction
The unique arrangement of functional groups in tetrazolyl acetamide (B32628) acetal (B89532) makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. magtech.com.cnfrontiersin.org The tetrazole ring and the adjacent acetamide chain can participate in intramolecular and intermolecular reactions to form fused or polycyclic structures, which are core components of many biologically active compounds. ekb.egmdpi.com
The tetrazolyl acetamide framework is a key starting point for constructing fused tetrazole systems. The synthesis of these scaffolds often involves the cyclization of a tetrazole-containing intermediate. rsc.org While direct use of tetrazolyl acetamide acetal is not extensively documented, analogous structures are employed in reactions to create fused heterocycles. For example, the Schmidt reaction, which converts ketones or enones into fused tetrazoles using an azide (B81097) source like trimethylsilyl (B98337) azide (TMSN3), is a prominent method. beilstein-journals.org A strategy for forming tetrazoloquinolines could involve a precursor derived from this compound, where the acetamide portion is modified to participate in a cyclization reaction onto an adjacent aromatic ring. The synthesis of novel tetrazolo azepanes from azido (B1232118) nitriles via intramolecular 1,3-dipolar cycloaddition further illustrates the principle of using a side chain to form a new fused ring with the tetrazole precursor. rsc.org
The generation of polycyclic nitrogen heterocycles often relies on tandem or sequential reactions where a versatile building block provides the necessary functional groups for ring formation. mdpi.com The this compound structure is well-suited for this role. The tetrazole ring itself is a stable aromatic system rich in nitrogen, often incorporated into larger structures through multi-step syntheses. mdpi.comsioc-journal.cn For instance, synthetic strategies can be designed where the acetamide nitrogen acts as a nucleophile and the tetrazole ring or its side chain participates in cyclization, leading to complex polycyclic systems like imidazotetrazolodiazepinones. beilstein-journals.org The synthesis of such complex molecules often involves a series of reactions, including cyclizations that build upon the initial tetrazole-containing scaffold. mdpi.com
Synthesis of Fused Tetrazole Systems (e.g., Tetrazoloquinolines)
Synthon for Diverse Chemical Transformations
A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound can be viewed as a synthon that provides a tetrazolyl-acetyl moiety for various chemical transformations, enabling the creation of a wide range of derivatives.
The tetrazole ring within the this compound scaffold can participate in aryl coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for creating biaryl compounds and have been adapted for heteroaromatic systems. beilstein-journals.org While aryl halides are common substrates, tetrazoles can also be functionalized. organic-chemistry.org For example, Pd-catalyzed direct C-H arylation allows for the coupling of 1-substituted tetrazoles with aryl bromides to form 5-aryltetrazoles. organic-chemistry.org Similarly, the Chan-Lam coupling reaction, which forms C-N bonds using aryl boronic acids and a copper catalyst, is effective for the N-arylation of various nitrogen-containing heterocycles, including tetrazoles. researchgate.net These reactions would allow for the modification of the tetrazole ring in the acetal compound, attaching various aryl groups to create complex derivatives.
| Coupling Reaction Type | Typical Catalyst | Reactants | Resulting Bond |
| Suzuki-Miyaura | Palladium Complex | Aryl Halide/Triflate + Arylboronic Acid | C-C |
| C-H Arylation | Palladium/Copper | Tetrazole + Aryl Bromide | C-C |
| Chan-Lam Coupling | Copper(II) Acetate | Tetrazole + Arylboronic Acid | C-N |
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. beilstein-journals.org The tetrazole motif is frequently incorporated into molecules synthesized via MCRs, particularly the Ugi and Passerini reactions. rug.nlbeilstein-journals.org For example, the Ugi-tetrazole reaction involves an amine, a carbonyl compound, an isocyanide, and hydrazoic acid (or a surrogate like TMSN3) to produce α-acylamino amides bearing a tetrazole ring. beilstein-journals.org this compound can be envisioned as a potential adduct or a derivative of a product from such reactions. Innovative strategies use tetrazole aldehydes as building blocks in MCRs to create complex, drug-like molecules, highlighting the value of incorporating the tetrazole scaffold early in the synthetic sequence. beilstein-journals.org
Aryl Coupling Reactions
Acetal Functionality as a Protecting Group in Complex Syntheses
In multi-step organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org The acetal functionality in this compound or its derivatives serves precisely this purpose. Acetals are common protecting groups for carbonyls (aldehydes and ketones) and diols. organic-chemistry.orgagroipm.cn
In the context of this compound, the acetal group (or its hydrated form, the gem-diol) effectively protects a reactive aldehyde functionality. nih.gov This protection is crucial during synthetic transformations that target other parts of the molecule, such as the tetrazole or acetamide moieties. For example, if one wanted to perform an aryl coupling reaction on the tetrazole ring, the presence of an unprotected aldehyde could lead to undesired side reactions. nih.govnih.gov By masking the aldehyde as a stable acetal, these competing reactions are prevented. The acetal can be selectively removed later in the synthetic sequence under specific, often acidic, conditions to regenerate the original aldehyde for further functionalization. agroipm.cn This orthogonal protection strategy is fundamental to the efficient synthesis of complex molecules containing multiple functional groups. organic-chemistry.org
Selective Deprotection Strategies
The utility of a complex building block like this compound in synthesis is heavily dependent on the ability to selectively unmask its functional groups. An orthogonal protecting group strategy allows for the deprotection of one group without affecting others. organic-chemistry.org The structure of this compound presents three potential points for cleavage: the N-tetrazole bond, the amide bond, and the acetal group.
The acetal moiety, existing as a hydrated aldehyde, is characteristically labile under acidic conditions. libretexts.org Treatment with aqueous acid would readily hydrolyze the 2,2-dihydroxyethyl group to reveal a terminal aldehyde, while likely keeping the more robust acetamide and N-tetrazole linkages intact under mild conditions. libretexts.orgosti.gov
The acetamide bond is significantly more stable but can be cleaved under more forceful conditions. commonorganicchemistry.com Hydrolysis can be achieved using strong acids or bases, typically at elevated temperatures. commonorganicchemistry.com A mild, selective method for the deprotection of secondary acetamides involves conversion to an imidoyl chloride using oxalyl chloride, followed by treatment with propylene (B89431) glycol. organic-chemistry.org This method is notable for its selectivity for secondary acetamides and its tolerance of other functional groups. organic-chemistry.org
The selective deprotection of each functional group offers a pathway to tri-functional synthons, where each group can be sequentially revealed and reacted.
Table 1: Potential Selective Deprotection Strategies
| Functional Group | Reagents and Conditions | Outcome | Citations |
|---|---|---|---|
| Acetal (Dihydroxyethyl) | Aqueous Acid (e.g., HCl, H₂SO₄) | Hydrolysis to aldehyde | libretexts.orgosti.gov |
| Acetamide | Strong Acid (e.g., aq. HCl, reflux) or Strong Base (e.g., aq. NaOH, reflux) | Hydrolysis to carboxylic acid and amine | commonorganicchemistry.com |
| Acetamide | 1. Oxalyl Chloride, Pyridine, THF, 0 °C2. Propylene Glycol, warm to RT | Cleavage to amine hydrochloride | organic-chemistry.org |
| N-Alkyl Tetrazole (by analogy) | Indium metal, Methanol (B129727), Reflux (for N-trityl group) | Cleavage of N-protecting group | thieme.dethieme.deua.es |
Compatibility with Various Reaction Conditions
The compatibility of this compound with a range of reaction conditions is crucial for its incorporation into larger molecular frameworks. The stability of the molecule is dictated by the resilience of its three core functional groups.
Acetal Group: The 2,2-dihydroxyethyl group is essentially a hydrated aldehyde. Like other acetals, it is highly stable in neutral to strongly basic environments. libretexts.org This stability allows for reactions involving strong nucleophiles and bases, such as Grignard reagents or metal hydrides, to be performed on other parts of a molecule without affecting the acetal. libretexts.org However, it is incompatible with acidic conditions, which would catalyze its hydrolysis. osti.gov
Acetamide Group: Acetamides are known for their general stability and are often used as protecting groups for amines because they are resistant to many reaction conditions. organic-chemistry.orgorganic-chemistry.org They are stable to many oxidizing and reducing agents and are generally unreactive towards nucleophiles under non-forcing conditions. Their incompatibility lies with harsh acidic or basic hydrolysis, which requires high temperatures to proceed. commonorganicchemistry.com
Tetrazole Ring: The tetrazole ring is a robust aromatic heterocycle, stable to many synthetic conditions. It is considered a bioisostere for a carboxylic acid group. nih.gov The N-substituent, in this case the acetamide acetal moiety, provides stability. The functionalization at the C5 position of the tetrazole ring can be achieved after deprotonation with strong bases like the turbo Grignard reagent (iPrMgCl·LiCl), without decomposition of the ring. organic-chemistry.org This indicates the tetrazole core is compatible with strong organometallic bases at low temperatures. organic-chemistry.org
Table 2: General Compatibility of Acetal and Acetamide Functional Groups
| Reagent/Condition | Acetal Compatibility | Acetamide Compatibility | Citations |
|---|---|---|---|
| Strong Acids (e.g., HCl, H₂SO₄) | D - Severe Effect | C - Fair (hydrolyzes on heating) | commonorganicchemistry.comfoxxlifesciences.com |
| Strong Bases (e.g., NaOH, Amines) | A - Excellent | D - Severe Effect (hydrolyzes on heating) | libretexts.orgfoxxlifesciences.com |
| Alcohols (e.g., Methanol, Ethanol) | A - Excellent | A - Excellent | foxxlifesciences.com |
| Ketones (e.g., Acetone) | A - Excellent | A - Excellent | foxxlifesciences.com |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally Good | Generally Good | libretexts.org |
| Oxidizing Agents | Generally Good | Generally Good | organic-chemistry.org |
Compatibility Ratings: A - Excellent; B - Good; C - Fair; D - Severe Effect. Based on general chemical principles and data for similar functional groups.
Applications in Advanced Materials and Chemical Systems Non Biological/medical
Potential in Energetic Materials Research
There is currently no available research specifically investigating "Tetrazolyl acetamide (B32628) acetal" as an energetic material. Nonetheless, the tetrazole ring is a well-established functional group in the design of high-energy-density materials (HEDMs) due to its high nitrogen content and significant positive heat of formation. acs.orgat.ua The exploration of various tetrazole derivatives provides a framework for understanding the potential characteristics of "Tetrazolyl acetamide acetal" in this domain. acs.orgnih.gov
The performance of an energetic material is critically influenced by its oxygen balance (Ω) and nitrogen content. A zero or positive oxygen balance is desirable for the complete oxidation of carbon and hydrogen atoms, maximizing energy release. nih.gov Tetrazole derivatives are known for their high nitrogen content, which contributes to the generation of gaseous N₂ upon decomposition, a highly stable and environmentally benign product. acs.org
The introduction of oxygen-containing functional groups is a key strategy to improve the oxygen balance of nitrogen-rich compounds. nih.gov For instance, the introduction of N-oxide groups into tetrazole rings has been shown to enhance the oxygen balance and, consequently, the detonation velocity and pressure of the resulting energetic coordination polymers. rsc.org Similarly, the incorporation of nitro groups is a common approach to increase both oxygen balance and density. at.uanih.gov
To illustrate the properties of related compounds, the following table presents data for several known tetrazole-based energetic materials:
| Compound | Molecular Formula | Nitrogen Content (%) | Oxygen Balance (%) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Reference |
| 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | C₃H₃N₁₁ | 79.78 | -49.6 | 8345 | 25.17 | acs.orgnih.gov |
| (E)-1,2-bis(3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene | C₆H₂N₂₂ | 80.62 | -41.8 | 8275 | 25.57 | acs.orgnih.gov |
| 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole | C₂HN₅O₅ | - | 0 | 9260 | 37.92 | nih.gov |
| TKX-50 (5,5′-bistetrazole-1,1′-diolate) | C₂H₄N₈O₂ | - | - | 9700 | 42.4 | rsc.org |
High thermal stability is a crucial prerequisite for the practical application of energetic materials. While many nitrogen-rich compounds suffer from poor thermal stability, several tetrazole derivatives have been synthesized that exhibit remarkable heat resistance. acs.orgnih.gov For example, 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine and (E)-1,2-bis(3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene show high thermal stabilities of 216 °C and 221 °C, respectively. acs.orgnih.gov The stability of tetrazine derivatives, another class of high-nitrogen heterocycles, is often dictated by the decomposition of their substituents rather than the ring itself. researchgate.net
The thermal stability of "this compound" has not been reported in the literature from the perspective of energetic materials. The presence of the acetal (B89532) group might present a pathway for decomposition at elevated temperatures, potentially limiting its thermal stability. However, without experimental data, this remains a hypothesis.
Oxygen Balance and Nitrogen Percentage Considerations
Ligand Design in Coordination Chemistry
No specific studies on "this compound" as a ligand in coordination chemistry have been found. However, tetrazole derivatives are widely recognized for their versatility as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. nih.govarkat-usa.orgkashanu.ac.irtsijournals.comresearchgate.net The tetrazole ring can act as a bioisosteric replacement for a carboxylic acid group and is an effective metal chelator. acs.orgtsijournals.com The nitrogen atoms of the tetrazole ring can coordinate to metal centers in various modes, leading to the formation of diverse structures, including one-, two-, and three-dimensional coordination polymers. arkat-usa.org
The "this compound" molecule possesses multiple potential coordination sites: the nitrogen atoms of the tetrazole ring and the oxygen atoms of the acetamide and acetal groups. This multi-dentate character could enable it to act as a versatile linker in the construction of coordination polymers with interesting topologies and properties. The presence of both nitrogen and oxygen donor atoms could lead to the formation of heterobimetallic complexes or frameworks with specific catalytic or material properties.
Role in Supramolecular Chemistry
There is no available research detailing the role of "this compound" in supramolecular chemistry. However, the tetrazole moiety is a valuable building block in the construction of supramolecular assemblies. researchgate.netuq.edu.au The electron-rich nature of the tetrazole ring and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, are key to its utility in supramolecular design. researchgate.netuq.edu.au
Studies on other tetrazole-containing molecules have shown that interactions involving the tetrazole ring can direct the self-assembly of complex architectures. researchgate.netuq.edu.au For instance, the supramolecular assembly of some peptide-derived tetrazoles is controlled by a combination of O···H, N···H, C···H, and π-stacking interactions. researchgate.netuq.edu.au The "this compound" molecule, with its hydrogen bond donors (N-H from the tetrazole ring, if present in the 1H-tautomer, and potentially C-H groups) and acceptors (N atoms of the tetrazole ring and O atoms of the amide and acetal groups), has the necessary features to participate in the formation of intricate hydrogen-bonded networks. These interactions could lead to the formation of well-defined supramolecular structures in the solid state or in solution.
Involvement in Organocatalysis
Direct evidence for the use of "this compound" in organocatalysis is absent from the scientific literature. However, chiral tetrazole derivatives have emerged as efficient organocatalysts for various asymmetric transformations. acs.orgacs.orgrsc.org For example, proline-derived tetrazoles have been successfully employed in Mannich-type additions, Michael additions, and other enantioselective reactions. cam.ac.ukchimia.ch The tetrazole moiety in these catalysts often acts as a more soluble and sometimes more reactive alternative to the carboxylic acid group in proline. cam.ac.uk
The development of new tetrazole-derived cyclic amines has been shown to be effective in organocatalytic amination reactions, achieving high enantioselectivity. acs.org Given that "this compound" contains a tetrazole ring and an acetamide linkage, it is conceivable that chiral versions of this molecule or its derivatives could be designed to function as organocatalysts. The specific steric and electronic properties conferred by the acetamide acetal side chain would influence the catalytic activity and selectivity, but this remains a field for future investigation.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The creation of specific stereoisomers of Tetrazolyl acetamide (B32628) acetal (B89532) is crucial for exploring its potential applications, particularly in medicinal chemistry where chirality often dictates biological activity. Future research will likely focus on developing sophisticated stereoselective synthetic methods.
One promising approach is the use of multicomponent reactions (MCRs), such as the Ugi-azide reaction, which can construct complex molecules like tetrazole derivatives in a single step from simple starting materials. figshare.comacs.orgresearchgate.net Research has demonstrated that the Ugi-azide reaction can achieve high diastereoselectivity (up to 100% diastereomeric excess) in the synthesis of tetrazole-substituted cyclic amines, with the selectivity being influenced by the rigidity of the amine starting material. figshare.comacs.org Adapting this methodology could allow for the stereocontrolled introduction of the acetamide and tetrazole moieties. For instance, a chiral amine or a chiral isocyanide could be employed in an Ugi-type reaction to induce asymmetry in the final acetal-containing product.
Another avenue involves the stereoselective functionalization of pre-existing molecular scaffolds. For example, a synthetic route could start from readily available α,β-epoxy nitriles. rsc.org A catalyzed reaction could simultaneously form the tetrazole ring from the nitrile group and open the epoxide ring stereoselectively to introduce functionalities that can be converted into the acetamide and acetal groups. rsc.org Research on α-hydroxy-β-azido tetrazoles has shown that such transformations can proceed with high levels of regio- and stereoselectivity. rsc.org
Catalytic strategies will be paramount. The development of novel chiral catalysts—whether metal-based, organocatalytic, or enzymatic—designed specifically for substrates containing both tetrazole and acetal precursors will be a significant area of investigation.
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Approach | Key Features | Potential for Tetrazolyl Acetamide Acetal |
|---|---|---|
| Diastereoselective Ugi-Azide Reaction | One-pot synthesis, high bond-forming efficiency, potential for high diastereomeric excess. figshare.comacs.org | Assembly of the core structure by reacting an aldehyde-containing acetal, an amine, an isocyanide, and an azide (B81097) source, with stereocontrol induced by a chiral component. |
| Catalytic Asymmetric Cycloaddition | Use of chiral Lewis acids or organocatalysts to control the stereochemistry of the tetrazole-forming cycloaddition. rsc.org | Enantioselective formation of the tetrazole ring on a substrate already containing a prochiral acetamide acetal moiety. |
| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture of this compound or a key intermediate. | Separation of stereoisomers to provide access to enantiopure materials for further studies. |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry offers powerful tools to accelerate the discovery and optimization of synthetic routes. numberanalytics.com For a novel molecule like this compound, computational modeling can predict feasibility, reaction outcomes, and properties before extensive laboratory work is undertaken.
Density Functional Theory (DFT) and other ab initio methods can be employed to model reaction mechanisms and predict the stability of intermediates and transition states. nih.govacs.org This is particularly valuable for complex, multi-step syntheses or for predicting the regioselectivity and stereoselectivity of a reaction. nih.govacs.org For example, DFT calculations can help determine the most likely site of substitution on the tetrazole ring or predict the facial selectivity of an addition to a prochiral center. acs.org
Machine learning (ML) is an emerging tool in chemical synthesis. chemrxiv.orgacs.org By training models on large datasets of known chemical reactions, ML algorithms can predict the products of a reaction, suggest optimal reaction conditions, or even propose entire synthetic routes. chemrxiv.orgacs.org While a specific model for this compound would require relevant training data, existing models for heterocyclic chemistry could be fine-tuned to predict successful pathways for its construction. chemrxiv.org Such models have shown increasing accuracy in predicting reactivity for various heterocyclic scaffolds. acs.org
Table 2: Computational Tools for Synthesis Prediction
| Computational Method | Application in this compound Synthesis | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of transition state energies for proposed synthetic steps. nih.gov Prediction of regioselectivity in substitution reactions. acs.org | Identification of the most energetically favorable reaction pathway. Prediction of the most likely isomeric product. |
| Molecular Dynamics (MD) | Simulation of the conformational landscape of flexible intermediates. | Understanding how substrate conformation influences stereochemical outcomes. |
| Machine Learning (ML) | Retrosynthetic analysis and reaction outcome prediction. chemrxiv.org | Proposal of novel and efficient synthetic routes. Prioritization of high-yield reaction conditions. |
Exploration of Non-Canonical Reactivity Patterns
The tetrazole ring is known for more than its role as a carboxylic acid bioisostere; it possesses a unique and sometimes surprising reactivity. mdpi.com Future research should investigate the non-canonical reactions of this compound, where the tetrazole ring participates directly in transformations beyond simple substitution.
One area of interest is the thermal or photochemical decomposition of the tetrazole ring. wikipedia.org Upon heating or irradiation, some 1,5-disubstituted tetrazoles can extrude molecular nitrogen (N₂) to form highly reactive nitrilimine intermediates. wikipedia.org These intermediates can then undergo various cycloaddition reactions. wikipedia.org Investigating this reactivity in this compound could open pathways to novel, complex heterocyclic structures.
The fragmentation patterns of substituted tetrazoles under mass spectrometry conditions can also provide insights into their intrinsic reactivity. mdpi.com Studies have shown that the fragmentation is highly dependent on the nature of the substituents, involving the loss of N₂ or N₃ moieties. mdpi.com A detailed study of this compound's fragmentation could reveal inherent bond labilities and potential rearrangement pathways that could be exploited synthetically.
Furthermore, the unique electronic environment created by the four nitrogen atoms could be harnessed in catalysis or ring-opening reactions, leading to products not accessible through conventional methods.
Integration into Emerging Materials Science Applications
The high nitrogen content and coordination capabilities of the tetrazole moiety make it an attractive building block for advanced materials. numberanalytics.comsioc-journal.cn Future research could explore the integration of this compound into various materials science domains.
In the field of energetic materials, tetrazole-based compounds are studied for their high heat of formation and the generation of non-toxic gases like N₂ upon decomposition. wikipedia.orgresearchgate.net While the acetal and acetamide groups may temper these properties, derivatives of this compound could be designed as novel gas-generating agents or components in propellant formulations. wikipedia.org
Another promising area is the development of metal-organic frameworks (MOFs). The nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions. ontosight.airesearchgate.net By incorporating the this compound as a linker, it may be possible to construct novel MOFs with tailored pore sizes and functionalities, potentially useful for gas storage, separation, or catalysis.
Design of New this compound Analogs with Tunable Properties
The true potential of the this compound scaffold lies in its modularity. By systematically modifying each of its three core components, a vast library of analogs with finely tuned properties can be generated.
The acidity of the tetrazole ring (for N-unsubstituted versions) is a key property, with pKa values often similar to carboxylic acids. wikipedia.orgnumberanalytics.com This acidity can be tuned by changing the substituents on the acetamide or acetal portions of the molecule. mdpi.com This is critical for applications where the tetrazole acts as a bioisostere of a carboxylate group. wikipedia.orgbohrium.com
Modifying the substituents will also systematically alter other physicochemical properties:
Lipophilicity: Adding hydrophobic or hydrophilic groups to the acetal or acetamide fragments can control the molecule's solubility and membrane permeability.
Coordinating Ability: Altering the electronic properties of the substituents will change the electron density on the tetrazole nitrogen atoms, affecting their ability to coordinate to metal centers. researchgate.net
Biological Activity: In medicinal chemistry contexts, different substituents can be explored to optimize interactions with a biological target, leading to more potent and selective compounds. nih.govtjnpr.orgresearchgate.net
Synthetic strategies, such as those used to create libraries of 1-substituted-1H-tetrazoles from N-substituted cyanoacetamides, could be adapted to produce a diverse range of these analogs efficiently. nih.govuoa.gr
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| α-hydroxy-β-azido tetrazoles |
| 1-substituted-1H-tetrazoles |
Q & A
Q. What are the optimal synthetic routes for Tetrazolyl acetamide acetal, and how can reaction conditions be standardized for reproducibility?
Methodological Answer: The synthesis typically involves condensation reactions between tetrazole derivatives and acetamide acetal precursors. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst selection (e.g., Lewis acids like ZnCl₂). Standardization requires rigorous control of moisture levels due to the acetal group’s sensitivity to hydrolysis. Replicate experiments under inert atmospheres (N₂/Ar) and validate purity via HPLC (≥98%) and ¹H/¹³C NMR . For reproducibility, document reaction kinetics (e.g., time-yield curves) and use statistical tools like Design of Experiments (DoE) to optimize parameters .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
Methodological Answer:
- Structural Confirmation: Use FT-IR for functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ in tetrazole rings) and X-ray crystallography for absolute configuration (if crystals are obtainable).
- Purity Assessment: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification (M.W. 243.27) .
- Thermal Stability: Thermogravimetric analysis (TGA) under N₂ to assess decomposition thresholds (>150°C recommended for storage safety) .
Q. How can researchers address discrepancies in reported yields or byproduct formation during synthesis?
Methodological Answer: Contradictions often arise from incomplete purification or unaccounted intermediates. Mitigation strategies:
- Compare reaction conditions across studies (e.g., solvent, catalyst loading).
- Use LC-MS to identify byproducts (e.g., hydrolyzed acetal derivatives).
- Apply kinetic modeling to trace side reactions (e.g., Arrhenius plots for competing pathways).
- Validate findings via peer protocols (e.g., ACS Organic Chemistry guidelines for synthetic reproducibility) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) predict this compound’s reactivity in novel reaction systems?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G* level effectively models electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example:
Q. How can mechanistic studies resolve contradictions in proposed catalytic cycles for this compound derivatization?
Methodological Answer:
- Isotopic Labeling: Track ¹³C/¹⁵N isotopes in intermediates via MS/MS fragmentation.
- In Situ Spectroscopy: Use Raman or IR to monitor transient species (e.g., iminium intermediates).
- Kinetic Isotope Effects (KIE): Compare kₕ/k_d ratios to distinguish rate-determining steps (e.g., C-N bond formation vs. proton transfer) .
Q. What strategies improve the compound’s stability in aqueous environments for biomedical applications?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable protecting groups (e.g., PEGylation) to shield the acetal moiety.
- Encapsulation: Use liposomal or cyclodextrin-based carriers to reduce water contact.
- pH Optimization: Buffer systems (pH 5–6) minimize acid-catalyzed degradation. Validate via accelerated stability testing (40°C/75% RH for 4 weeks) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) of this compound analogs?
Methodological Answer:
- Library Design: Synthesize analogs with systematic substitutions (e.g., alkyl/acyl groups on the tetrazole ring).
- High-Throughput Screening (HTS): Use microplate readers for bioactivity assays (e.g., enzyme inhibition IC₅₀).
- Multivariate Analysis: Apply Principal Component Analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity Analysis: Test robustness by excluding outliers or adjusting for covariates (e.g., cell line variability).
- Machine Learning: Train classifiers (e.g., Random Forest) to identify critical experimental variables (e.g., assay type, concentration range) .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
